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molecular formula C8H6F2O3 B8566390 2,5-Difluoro-4-hydroxyphenylacetic Acid

2,5-Difluoro-4-hydroxyphenylacetic Acid

Cat. No. B8566390
M. Wt: 188.13 g/mol
InChI Key: QXPWDWRPBGPWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183293B2

Procedure details

Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate (A.6) To a solution of compound A.4 (500 mg, 2.66 mmol) and N-tert-butyl-4-chloro-3-nitrobenzamide (A.5) (682 mg, 2.66 mmol) in DMSO (25 ml), Cs2CO3 (1.73 g, 5.32 mmol) was added in one portion. The reaction mixture was stirred at 80° C. for 1 hour, diluted with ethyl acetate and then 10% citric acid was added to adjust pH=2. The aqueous layer was extracted with ethyl acetate (2×), the combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in methanol (10 ml) then chlorotrimethylsilane was added to the solution. The reaction was stirred at room temperature for 1 hour and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexane.eluent) to give compound A.6 (340 mg, 30%, 2 steps). LC-MS ESI (pos.) m/z: 423.1 (M+H).
Name
Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
682 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C1C=CC([O:12][C:13]2[C:18]([F:19])=[CH:17][C:16]([CH2:20][C:21]([O:23]C)=[O:22])=[C:15]([F:25])[CH:14]=2)=C([N+]([O-])=O)C=1)=O)(C)(C)C.C(NC(=O)C1C=CC(Cl)=C([N+]([O-])=O)C=1)(C)(C)C.C([O-])([O-])=O.[Cs+].[Cs+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CS(C)=O.C(OCC)(=O)C>[F:25][C:15]1[CH:14]=[C:13]([OH:12])[C:18]([F:19])=[CH:17][C:16]=1[CH2:20][C:21]([OH:23])=[O:22] |f:2.3.4|

Inputs

Step One
Name
Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)NC(=O)C1=CC(=C(OC2=CC(=C(C=C2F)CC(=O)OC)F)C=C1)[N+](=O)[O-]
Name
Quantity
682 mg
Type
reactant
Smiles
C(C)(C)(C)NC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Cs2CO3
Quantity
1.73 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
the combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (10 ml)
ADDITION
Type
ADDITION
Details
chlorotrimethylsilane was added to the solution
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexane.eluent)
CUSTOM
Type
CUSTOM
Details
to give compound A.6 (340 mg, 30%, 2 steps)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=C(C(=C1)O)F)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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